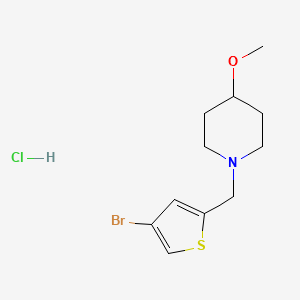
1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound consists of a bromothiophene ring attached to a methoxypiperidine moiety, which is further modified to form a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride typically involves multiple steps. One common approach is the reaction of 4-bromothiophene-2-carboxaldehyde with 4-methoxypiperidine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
科学研究应用
1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.
作用机制
The mechanism by which 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
4-Bromothiophen-2-yl)methanol: A related compound with a similar structure but lacking the methoxypiperidine moiety.
4-Bromothiophen-2-yl)methyl)piperidine: A structural analog without the methoxy group.
Uniqueness: 1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride is unique due to its combination of the bromothiophene ring and the methoxypiperidine group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
生物活性
1-((4-Bromothiophen-2-yl)methyl)-4-methoxypiperidine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical identifiers:
- IUPAC Name : this compound
- Molecular Formula : C12H16BrClN2O2S
- Molecular Weight : 335.68 g/mol
- CAS Number : 869884-00-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the bromination of thiophene derivatives and subsequent piperidine formation. The detailed synthetic route remains proprietary in various patents but generally follows established organic synthesis protocols.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar structures have shown significant binding affinity for dopamine transporters (DAT) and serotonin transporters (SERT), which are critical in mood regulation and neuropsychiatric conditions .
Pharmacological Profile
-
Dopamine Receptor Interaction :
- Compounds structurally related to piperidines have been shown to exhibit high selectivity for dopamine receptors, potentially influencing dopaminergic signaling pathways .
- A study demonstrated that analogs of piperidine derivatives could effectively inhibit the reuptake of dopamine, suggesting potential applications in treating disorders like depression and ADHD.
- Serotonin Receptor Modulation :
- Anticancer Potential :
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, a study on a structurally similar piperidine showed significant inhibition of DAT with an IC50 value indicating strong binding affinity .
Data Table: Biological Activity Overview
属性
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-methoxypiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS.ClH/c1-14-10-2-4-13(5-3-10)7-11-6-9(12)8-15-11;/h6,8,10H,2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVMOWKGXWKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC(=CS2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














